molecular formula C11H14N2O3 B14845503 3-Cyclopropoxy-4-isopropyl-5-nitropyridine

3-Cyclopropoxy-4-isopropyl-5-nitropyridine

Cat. No.: B14845503
M. Wt: 222.24 g/mol
InChI Key: YRIMCVVTWJSVNP-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-4-isopropyl-5-nitropyridine is a chemical compound with the molecular formula C11H14N2O4 It contains a pyridine ring substituted with a cyclopropoxy group at the 3-position, an isopropyl group at the 4-position, and a nitro group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-4-isopropyl-5-nitropyridine typically involves the nitration of a pyridine derivative followed by the introduction of the cyclopropoxy and isopropyl groups. One common method involves the reaction of 3-nitropyridine with cyclopropyl alcohol and isopropyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-4-isopropyl-5-nitropyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclopropoxy-4-isopropyl-5-nitropyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Potential use in the development of new pharmaceuticals due to its ability to interact with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-4-isopropyl-5-nitropyridine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the cyclopropoxy and isopropyl groups can enhance the compound’s binding affinity to specific targets. The compound may modulate signaling pathways and biochemical processes, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-4-isopropyl-5-nitropyridine is unique due to the presence of both cyclopropoxy and isopropyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity. The combination of these substituents provides a distinct set of properties that can be leveraged in various applications .

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

3-cyclopropyloxy-5-nitro-4-propan-2-ylpyridine

InChI

InChI=1S/C11H14N2O3/c1-7(2)11-9(13(14)15)5-12-6-10(11)16-8-3-4-8/h5-8H,3-4H2,1-2H3

InChI Key

YRIMCVVTWJSVNP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=NC=C1[N+](=O)[O-])OC2CC2

Origin of Product

United States

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